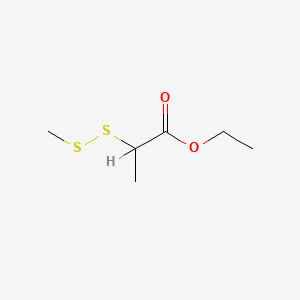

Ethyl 2-(methyldithio)propionate

Description

Properties

IUPAC Name |

ethyl 2-(methyldisulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S2/c1-4-8-6(7)5(2)10-9-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOQRCWJNNRVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865114 | |

| Record name | Propanoic acid, 2-(methyldithio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.120 | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/685/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23747-43-5 | |

| Record name | Ethyl 2-(methyldithio)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23747-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023747435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(methyldithio)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-(methyldithio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-(METHYLDITHIO)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTB6AT933D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-(methyldithio)propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenic Pathways of Ethyl 2 Methyldithio Propionate

Distribution in Biological Systems

The presence of Ethyl 2-(methyldithio)propionate in the natural world is not extensively confirmed in scientific literature. However, its constituent chemical groups, such as ethyl esters and disulfide bonds, are common in the metabolomes of plants, fermented products, and animal-derived foods. Its inclusion in flavor and fragrance ingredient lists suggests its role as a nature-identical or synthetic aroma compound.

Identification in Plant Metabolomes (e.g., Fruits, Vegetables)

Direct evidence identifying Ethyl 2-(methyldithio)propionate as a natural volatile constituent of fruits and vegetables is scarce. However, the precursors necessary for its potential formation are widespread in the plant kingdom. Plants, particularly species from the Allium (e.g., garlic, onion) and Brassica (e.g., cabbage, broccoli) genera, are well-known for producing a diverse array of sulfur-containing compounds. nih.govacs.org These are typically formed enzymatically from sulfur-containing amino acids like cysteine and methionine. nih.govnih.gov Aliphatic thiols, which are key precursors to disulfides, have been identified in numerous fruits and vegetables. acs.org Similarly, ethyl esters are common volatile compounds contributing to the aroma profile of many fruits. The potential for the formation of Ethyl 2-(methyldithio)propionate exists if the necessary precursors and conditions align, though its detection has not been explicitly reported in plant metabolomic studies.

Table 1: Occurrence of Related Sulfur Compounds and Precursors in Plant-Based Foods

| Compound/Precursor Class | Examples | Common Food Sources |

|---|---|---|

| Sulfur Amino Acids | Methionine, Cysteine | Legumes, seeds, nuts, whole grains |

| Alkenyl Cysteine Sulfoxides | Alliin, Isoalliin | Garlic, onion, leeks |

| Thiols (Mercaptans) | Methanethiol (B179389), Ethanethiol | Cabbage, asparagus, durian |

Detection in Fermented Products and Beverages (e.g., Wine, Beer)

Fermented products, especially alcoholic beverages like wine and beer, are complex chemical matrices where a vast number of flavor compounds are generated, primarily through the metabolic activity of yeast. nih.govresearchgate.net While Ethyl 2-(methyldithio)propionate is not commonly listed as a standard volatile of these beverages, its formation is theoretically plausible.

During fermentation, yeast (Saccharomyces cerevisiae) produces significant quantities of ethanol (B145695) and a variety of ethyl esters, which are responsible for the fruity notes in beer and wine. nih.govescarpmentlabs.com Yeast also metabolizes sulfur-containing amino acids from the raw materials (grapes, grains), leading to the production of volatile sulfur compounds (VSCs) such as hydrogen sulfide (B99878) (H₂S) and methanethiol. researchgate.net These VSCs can subsequently participate in chemical reactions to form more complex sulfur compounds, including disulfides. researchgate.net Given the abundance of both ethyl ester precursors and sulfur precursors, conditions within a fermenting medium could potentially support the formation of hybrid molecules like Ethyl 2-(methyldithio)propionate.

Table 2: Key Precursors for Ethyl 2-(methyldithio)propionate Formation in Fermented Beverages

| Precursor | Role in Formation | Origin in Fermentation |

|---|---|---|

| Ethanol | Forms the ethyl group of the ester | Primary product of yeast sugar metabolism |

| Acyl-Coenzyme A (e.g., Propanoyl-CoA) | Provides the propionate (B1217596) backbone | Intermediate in fatty acid and amino acid metabolism |

| Methanethiol | Provides the methylthio group for the disulfide | Product of yeast metabolism of methionine |

Presence in Animal-Derived Products

There is currently no significant scientific literature reporting the natural occurrence of Ethyl 2-(methyldithio)propionate in animal-derived products such as meat or dairy. The heating of these products is known to generate a variety of sulfur compounds. For instance, the heating of milk can produce hydrogen sulfide, dimethyl sulfide, and dimethyl disulfide, which contribute to a cooked flavor. acs.org These compounds arise from the thermal degradation of sulfur-containing amino acids. However, the specific formation of Ethyl 2-(methyldithio)propionate has not been documented in these matrices.

Proposed Biochemical Synthesis Routes

The biogenic synthesis of Ethyl 2-(methyldithio)propionate has not been explicitly elucidated for any single organism. However, by examining known biochemical pathways for the formation of its constituent parts—the ethyl ester and the disulfide bond—a plausible synthesis route can be proposed.

Enzymatic Pathways and Precursor Involvement

A hypothetical enzymatic pathway would likely involve two main stages: the formation of an ethyl ester and the creation of a disulfide bond.

Ethyl Ester Formation : In microorganisms like yeast, ethyl esters are synthesized through the condensation of an alcohol (ethanol) and an acyl-Coenzyme A (acyl-CoA) molecule. nih.gov This reaction is catalyzed by enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases), such as Eeb1 and Eht1 in S. cerevisiae. nih.gov For the synthesis of the propionate portion, propanoyl-CoA would serve as the acyl-CoA substrate. Propanoyl-CoA is an intermediate in the metabolism of certain amino acids (e.g., isoleucine, valine, methionine) and odd-chain fatty acids.

Disulfide Bond Formation : The methyldithio group (-S-S-CH₃) would likely be formed from a thiol precursor, such as methanethiol (CH₃SH), which is derived from the enzymatic degradation of methionine. mdpi.com The formation of a disulfide bond from two thiol groups is a common biochemical oxidation reaction. This can be catalyzed by thiol-disulfide oxidoreductase enzymes. nih.gov A proposed pathway could involve the enzymatic conversion of ethyl 2-mercaptopropionate with methanethiol, or the reaction of ethyl 2-mercaptopropionate with an activated sulfur donor, to form the disulfide bridge.

Non-Enzymatic Formation Mechanisms in Complex Matrices

In complex food systems, particularly those subjected to heat or long-term storage, non-enzymatic reactions play a critical role in flavor development.

The Maillard reaction , a chemical reaction between amino acids and reducing sugars, is a primary source of numerous flavor compounds, including many VSCs. acs.org When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, they degrade to produce highly reactive sulfur-containing intermediates, including hydrogen sulfide and methanethiol. acs.org

These reactive sulfur species can then combine with other molecules in the food matrix. For instance, methanethiol could potentially react with an unsaturated precursor like ethyl acrylate or undergo an oxidative coupling with ethyl 2-mercaptopropionate. The reaction between methanethiol and biologically produced elemental sulfur particles has been shown to form dimethyl polysulfides, indicating the high reactivity of methanethiol in forming disulfide and polysulfide bonds in biological matrices. researchgate.net Therefore, it is plausible that in a food system rich in both sulfur amino acids and the precursors for ethyl propionate, non-enzymatic reactions during processing or aging could lead to the incidental formation of Ethyl 2-(methyldithio)propionate.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methyldithio Propionate

Established Laboratory Synthesis Routes

The creation of Ethyl 2-(methyldithio)propionate in a laboratory setting typically involves a two-part strategy: formation of the ester and incorporation of the methyl disulfide group. These steps can be performed sequentially, with the order depending on the availability of starting materials.

Esterification Reactions and Catalytic Considerations

The most fundamental method for synthesizing the ethyl ester portion of the molecule is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the corresponding carboxylic acid, 2-(methyldithio)propionic acid, with an excess of ethanol (B145695). masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

A variety of catalysts can be employed to accelerate this reaction. Concentrated sulfuric acid is a classic and effective catalyst for this process. youtube.comchemguide.co.uk However, its corrosive nature and the difficulty in separating it from the product mixture have led to the exploration of alternative catalysts. google.com Solid acid catalysts, such as strongly acidic ion-exchange resins (e.g., Dowex 50W), offer a more convenient alternative, as they can be easily filtered off from the reaction mixture upon completion. chemicalbook.com More recently, ionic liquids like pyridine (B92270) hydrosulfate or imidazole (B134444) bisulfate have been shown to be effective catalysts for propionate (B1217596) synthesis, offering potential advantages in terms of reusability and reaction conditions. google.com

Table 1: Catalytic Systems for Ethyl Propionate Synthesis

| Catalyst Type | Specific Example(s) | Key Characteristics |

|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Traditional, effective, but corrosive and generates waste. youtube.comchemguide.co.uk |

| Solid Acid | Dowex 50W x 2 | Heterogeneous, easily separable, reusable. chemicalbook.com |

| Ionic Liquid | Imidazole bisulfate | Low volatility, potential for recyclability. google.com |

Sulfur-Incorporation Strategies for Disulfide Bond Formation

The formation of the characteristic methyl disulfide (-S-S-CH₃) linkage is a critical step. A primary strategy involves synthesizing or acquiring a precursor that already contains a thiol group, such as ethyl 2-mercaptopropionate, and then forming the disulfide bond. This can be achieved through controlled oxidation in the presence of methanethiol (B179389) or by reaction with a methylthio-transfer agent like methyl methanethiosulfonate (B1239399) (MMTS).

Alternatively, the synthesis can begin from a precursor like ethyl 2-bromopropanoate. orgsyn.org This halogenated ester can react with a sulfur nucleophile. For instance, reaction with sodium methyl disulfide (NaSSCH₃) would directly install the required functional group. Another plausible route involves the nucleophilic substitution of the bromide with a thiolating agent to form ethyl 2-mercaptopropionate, which can then be converted to the final product as described above. The cleavage of a symmetrical disulfide, 3,3′-dithiodipropionic acid, is known to yield two molecules of the corresponding thiol, 3-mercaptopropionic acid, highlighting the dynamic nature of the disulfide bond which can be leveraged in synthesis. nih.gov

Table 2: Potential Strategies for Disulfide Bond Formation

| Precursor | Reagent(s) | Reaction Type | Description |

|---|---|---|---|

| Ethyl 2-mercaptopropionate | Air/O₂, I₂, H₂O₂ + MeSH | Oxidative Coupling | Oxidation of a thiol mixture to form an unsymmetrical disulfide. |

| Ethyl 2-mercaptopropionate | Methyl methanethiosulfonate (MMTS) | Thiol-Disulfide Exchange | A common method for creating unsymmetrical disulfides. |

| Ethyl 2-bromopropanoate | Sodium methyl disulfide (NaSSCH₃) | Nucleophilic Substitution | Direct displacement of the halide to form the C-S bond. orgsyn.org |

| L-cysteine | Multiple enzymatic steps | Biosynthesis | In nature, sulfur is often mobilized from cysteine to form persulfide intermediates. researchgate.net |

Advanced Synthetic Approaches and Derivatization

Beyond the standard methods, advanced synthetic strategies focus on improving efficiency, controlling stereochemistry, and creating novel derivatives from the parent molecule.

Exploration of Novel Precursors and Reagents

Modern organic synthesis emphasizes the use of highly efficient and mild reagents. For the esterification step, traditional acid catalysis can be replaced with advanced coupling reagents that work under neutral conditions. Reagents such as ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) or N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole can facilitate the ester formation from the carboxylic acid and alcohol with high yields and fewer side reactions. organic-chemistry.org Another innovative approach involves the reaction of the carboxylic acid with dialkyl dicarbonates, activated by a mild Lewis acid like magnesium chloride, to form the ester. organic-chemistry.org

Stereoselective Synthesis Methodologies

Ethyl 2-(methyldithio)propionate possesses a chiral center at the C-2 position. The synthesis of a single enantiomer (either R or S) requires stereoselective methods. A well-established strategy for achieving this involves the use of a chiral auxiliary. google.com In this approach, racemic 2-(methyldithio)propionic acid is first converted into an amide or ester by reacting it with a single enantiomer of a chiral alcohol or amine (the auxiliary), such as (R)-pantolactone. google.com This creates a mixture of two diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard techniques like chromatography or crystallization. Once the desired diastereomer is isolated, the chiral auxiliary is chemically cleaved, releasing the enantiomerically pure ethyl 2-(methyldithio)propionate.

Formation of Sulfur-Containing Derivatives through Targeted Modifications

The structure of ethyl 2-(methyldithio)propionate allows for several targeted chemical modifications to create new sulfur-containing derivatives.

Disulfide Bond Reduction : The disulfide linkage is susceptible to reduction. Treatment with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) would cleave the S-S bond, yielding ethyl 2-mercaptopropionate and methanethiol.

Oxidation : The sulfur atoms can be oxidized to various oxidation states. Mild oxidation, for instance with one equivalent of a peroxy acid, could yield the corresponding thiosulfinate (a compound with an S-S(=O) linkage). Stronger oxidation conditions could lead to the formation of a thiosulfonate (S-S(=O)₂).

Ester Group Transformations : The ethyl ester group can be readily transformed. Saponification (hydrolysis under basic conditions) would yield the carboxylate salt of 2-(methyldithio)propionic acid. Transesterification, by heating in a different alcohol (e.g., butanol) with an acid or base catalyst, would produce a different ester, such as butyl 2-(methyldithio)propionate.

Chemical Reactivity and Transformation Mechanisms

The chemical character of Ethyl 2-(methyldithio)propionate is dictated by the interplay between the disulfide (S-S) bond and the ethyl propionate group. The disulfide moiety is susceptible to both nucleophilic and electrophilic attack, as well as redox processes, while the ester group can undergo hydrolysis.

Nucleophilic Substitution Reactions of the Disulfide Moiety

The disulfide bond is a key site for nucleophilic attack, most notably in thiol-disulfide exchange reactions. This process is fundamental in various chemical and biological systems. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. springernature.comcas.org This attack leads to the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate.

The reactivity in thiol-disulfide exchange is significantly influenced by the pKa of the attacking thiol, with the more basic thiolate anion being a more potent nucleophile. springernature.com Consequently, the reaction rate is pH-dependent, increasing with higher pH values that favor the deprotonation of the thiol to the thiolate. springernature.com

A general representation of this reaction is as follows:

RS-SR' + R''S- ⇌ RS-SR'' + R'S-

While no specific studies on the nucleophilic substitution of Ethyl 2-(methyldithio)propionate are available, it is anticipated to follow this general mechanism. The presence of the electron-withdrawing ethyl propionate group attached to the same carbon as the disulfide may influence the electrophilicity of the sulfur atoms, potentially affecting the reaction rate.

Oxidation and Reduction Potentials of the Sulfur Linkages

The disulfide linkage in Ethyl 2-(methyldithio)propionate can undergo redox reactions. The reduction of the disulfide bond yields two thiol molecules, while its oxidation can lead to various oxidized sulfur species, such as thiosulfinates and sulfonic acids.

The interconversion between the dithiol and disulfide forms is a redox process, with the disulfide being the oxidized state and the free thiols being the reduced state. nih.govnih.gov The redox potential of a disulfide bond is a critical parameter that determines its stability and its propensity to be reduced or to act as an oxidizing agent. springernature.com In proteins, the redox potentials of disulfide bonds can vary significantly, influencing their structural or functional roles. springernature.comfoodb.ca

Electrochemical methods can be employed for the reduction of disulfides to their corresponding thiols. mdpi.com Recent advancements have led to the development of electrocatalytic systems, for instance, using vitamin B12 as a catalyst, for the efficient reduction of a wide range of disulfides under mild conditions. nih.gov

The general reduction reaction can be depicted as:

RS-SR + 2e- + 2H+ → 2 RSH

Specific redox potential data for Ethyl 2-(methyldithio)propionate is not documented in the literature. However, the principles governing the redox behavior of dialkyl disulfides would apply. The redox potential would be influenced by the electronic environment of the disulfide bond, including the effect of the adjacent ester group.

Hydrolysis and Thermal Degradation Pathways

The stability of Ethyl 2-(methyldithio)propionate is subject to both hydrolytic and thermal degradation.

Hydrolysis:

The compound contains an ethyl ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions to yield ethanol and 2-(methyldithio)propionic acid. Generally, ester hydrolysis is significantly faster under basic conditions, proceeding through a nucleophilic acyl substitution mechanism.

A study on unsymmetrical monoterpenylhetaryl disulfides containing a methyl ester group demonstrated that hydrolysis can be achieved using a LiOH–H2O–THF system. nih.gov Research on the hydrolysis of various ethyl esters has shown that they hydrolyze more slowly than their corresponding methyl esters. digitellinc.com

The expected hydrolysis reaction is:

CH3CH(SSCH3)COOCH2CH3 + H2O ⇌ CH3CH(SSCH3)COOH + CH3CH2OH

The disulfide bond itself is generally stable to hydrolysis under typical conditions but can be cleaved under specific and more forcing environments.

Thermal Degradation:

Detailed studies on the thermal degradation of Ethyl 2-(methyldithio)propionate are not available. However, research on the thermal decomposition of simple dialkyl disulfides, such as dimethyl disulfide (DMDS), indicates complex reaction pathways. The pyrolysis of DMDS is known to proceed through radical mechanisms, initiated by the homolytic cleavage of the S-S or C-S bonds. thegoodscentscompany.comfemaflavor.org This leads to a variety of products, including mercaptans, sulfides, and hydrogen sulfide (B99878). nih.gov When heated to decomposition, it is expected that Ethyl 2-(methyldithio)propionate would emit acrid smoke and irritating fumes.

The initial step in the thermal degradation of Ethyl 2-(methyldithio)propionate would likely be the cleavage of the disulfide bond, which is generally the weakest bond in the molecule.

Mechanistic Investigations of Unconventional Reactions

There is a lack of documented unconventional reaction mechanisms specifically for Ethyl 2-(methyldithio)propionate in the reviewed literature. Research in this area would be necessary to uncover and understand any unique reactivity that this specific combination of functional groups might impart.

Analytical Chemistry and Structural Elucidation of Ethyl 2 Methyldithio Propionate

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating ethyl 2-(methyldithio)propionate from complex mixtures, enabling its accurate measurement.

Gas chromatography (GC) is a primary technique for the analysis of volatile sulfur compounds like ethyl 2-(methyldithio)propionate. chromatographyonline.comresearchgate.net To enhance selectivity and sensitivity for sulfur-containing molecules, specific detectors are employed.

Flame Photometric Detector (FPD): The FPD is a common detector used for the analysis of sulfur and phosphorus-containing compounds. scioninstruments.com It measures the light emitted from the combustion of these compounds in a hydrogen-rich flame. scioninstruments.com While effective, the standard FPD can be less sensitive than other sulfur-selective detectors. researchgate.net

Pulsed Flame Photometric Detector (PFPD): The PFPD is an advancement of the FPD, offering superior sensitivity and selectivity. researchgate.netysi.com By pulsing the flame, it discriminates between the emissions of sulfur and other elements, reducing interference and improving detection limits. scioninstruments.comresearchgate.nettau.ac.il The PFPD is highly effective for analyzing individual sulfur species at low parts-per-billion (ppb) to parts-per-million (ppm) levels. ysi.com It is also recognized for its stability and reduced maintenance compared to other sulfur-selective detectors. ysi.comtau.ac.il

Sulfur Chemiluminescence Detector (SCD): The SCD is another highly sensitive and selective detector for sulfur compounds. researchgate.net It operates by reacting sulfur compounds with ozone to produce a chemiluminescent emission, which is then detected by a photomultiplier tube. The SCD is known for its equimolar response to different sulfur compounds, simplifying quantification.

The choice of detector often depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix. labrulez.com

To analyze volatile compounds like ethyl 2-(methyldithio)propionate in liquid or solid samples, headspace and microextraction techniques are employed to isolate the volatile fraction prior to GC analysis.

Solid-Phase Microextraction (SPME): Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the analysis of volatile and semi-volatile organic compounds. researchgate.netd-nb.infonih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. core.ac.uk The fiber is then transferred to the GC injector for thermal desorption and analysis. core.ac.uk The efficiency of HS-SPME is influenced by factors such as fiber coating, extraction time and temperature, and sample matrix composition. researchgate.netd-nb.info For instance, the Carboxen/Polydimethylsiloxane fiber has shown high extraction efficiency for various volatile compounds. d-nb.info

Solvent-Assisted Flavor Evaporation (SAFE): This technique is a form of vacuum distillation used to gently extract volatile compounds from a sample matrix. It is particularly useful for minimizing the formation of artifacts that can occur with heat-based extraction methods.

Liquid-Liquid Microextraction (LLME): This is a miniaturized version of traditional liquid-liquid extraction that uses a minimal amount of solvent to extract analytes from a sample. It is an efficient and environmentally friendly method for sample preparation.

These extraction techniques, when coupled with GC, provide a powerful approach for the comprehensive profiling of volatile compounds, including ethyl 2-(methyldithio)propionate, in various food and environmental samples. researchgate.net

While GC is ideal for volatile compounds, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is employed for the analysis of non-volatile sulfur compounds or derivatives of ethyl 2-(methyldithio)propionate. acs.org HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. mtc-usa.com

For sulfur-containing compounds, HPLC can be coupled with various detectors. nih.gov A common approach involves pre-column derivatization to attach a chromophore or fluorophore to the analyte, enabling detection by UV-Vis or fluorescence detectors. nih.gov For example, dabsyl chloride can be used to derivatize sulfur-containing amino acids and amines, allowing for spectrophotometric detection. nih.gov

Reverse-phase HPLC methods are often used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com For instance, a C18 column can be used with a mobile phase of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve peak shape. mtc-usa.comsielc.com This approach has been successfully used for the separation of various sulfur compounds. mtc-usa.com

Spectroscopic Characterization for Structural Confirmation

Following separation by chromatography, spectroscopic techniques are essential for the definitive structural confirmation of ethyl 2-(methyldithio)propionate.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with gas chromatography (GC-MS), it provides both separation and identification of compounds. nih.govjetir.org

In a typical GC-MS analysis, after the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, often by electron impact (EI). frontiersin.org This process can cause the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information. nih.gov

High-resolution mass spectrometry (HR-MS) can provide the exact elemental composition of the molecule and its fragments, further aiding in its identification. hmdb.ca Predicted GC-MS spectra for ethyl 2-(methyldithio)propionate are available in databases and can be compared with experimental data for confirmation. foodb.ca

Table 1: Predicted GC-MS Data for Ethyl 2-(methyldithio)propionate

| Parameter | Value |

| Spectrum Type | Predicted GC-MS |

| Ionization Energy | 70eV |

| Ionization Mode | Positive |

| Data sourced from public chemical databases. foodb.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). thegoodscentscompany.com

¹H-NMR Spectroscopy: A ¹H-NMR spectrum provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters. For ethyl 2-(methyldithio)propionate, one would expect to see distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the methyldithio group's methyl protons, and the proton on the propionate (B1217596) backbone. hmdb.ca

¹³C-NMR Spectroscopy: A ¹³C-NMR spectrum provides information on the different types of carbon atoms in a molecule. hmdb.ca Each unique carbon atom gives a distinct signal. For ethyl 2-(methyldithio)propionate, separate signals would be expected for the carbonyl carbon, the carbons of the ethyl group, the carbon of the methyldithio group, and the carbons of the propionate backbone. blogspot.com

Predicted NMR data for similar structures can be found in chemical databases and serve as a reference for experimental results. blogspot.comthegoodscentscompany.com

Table 2: Predicted ¹H-NMR and ¹³C-NMR Data for a Related Compound, Ethyl Propionate

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.1 | Triplet |

| ¹H | ~2.3 | Quartet |

| ¹H | ~1.2 | Triplet |

| ¹³C | ~9.2 | |

| ¹³C | ~27.7 | |

| ¹³C | ~60.5 | |

| ¹³C | ~174.6 | |

| Note: This data is for the related compound ethyl propionate and is provided for illustrative purposes. Experimental values for ethyl 2-(methyldithio)propionate would differ due to the presence of the methyldithio group. Data sourced from public chemical databases. hmdb.cahmdb.cahmdb.camassbank.eu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. While a specific, publicly available IR spectrum for ethyl 2-(methyldithio)propionate is not readily found in the literature, its characteristic absorption bands can be predicted based on the functional groups present in its structure: an ethyl ester and a methyl disulfide group. The expected IR absorption bands are analogous to those observed for similar compounds like ethyl propionate and other organic disulfides.

The primary functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretch: The ester carbonyl group is expected to produce a strong, sharp absorption band in the region of 1750-1735 cm⁻¹. This is a highly characteristic peak for esters.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two distinct bands. The C-O-C stretch involving the ester oxygen is typically found in the 1300-1200 cm⁻¹ region, while the O-C-C stretch from the ethyl group will absorb in the 1200-1000 cm⁻¹ range.

C-H Stretch: The aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in the 2980-2850 cm⁻¹ region.

S-S Stretch: The disulfide bond (S-S) gives rise to a weak to medium absorption band in the 500-400 cm⁻¹ region. This peak can sometimes be difficult to identify due to its low intensity and position in the fingerprint region.

C-S Stretch: The carbon-sulfur (C-S) stretching vibration is expected to produce a weak to medium absorption in the 700-600 cm⁻¹ range.

The following table summarizes the predicted IR absorption bands for ethyl 2-(methyldithio)propionate based on the analysis of its constituent functional groups and data from analogous compounds.

Table 1: Predicted Infrared (IR) Absorption Bands for Ethyl 2-(methyldithio)propionate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1200 | Strong |

| O-C (Ester) | Stretch | 1200-1000 | Strong |

| C-H (Aliphatic) | Stretch | 2980-2850 | Medium-Strong |

| S-S (Disulfide) | Stretch | 500-400 | Weak-Medium |

Quantitative Methodologies and Validation in Complex Samples

The accurate quantification of ethyl 2-(methyldithio)propionate, particularly at trace levels in complex matrices such as food and beverages, necessitates robust analytical methods. Gas chromatography (GC) coupled with mass spectrometry (MS) or a sulfur-selective detector is a common approach. To ensure accuracy and reliability, these methods employ internal standards and undergo rigorous validation.

Internal Standard Applications (e.g., Stable Isotope Dilution Analysis)

The use of an internal standard is critical in quantitative analysis to compensate for the loss of analyte during sample preparation and injection, as well as to correct for variations in instrument response. nih.gov For the analysis of volatile sulfur compounds like ethyl 2-(methyldithio)propionate, two primary types of internal standards are commonly employed:

Structurally Similar Compounds: A compound with similar chemical and physical properties to the analyte can be used as an internal standard. For ethyl 2-(methyldithio)propionate, a suitable internal standard could be another sulfur-containing ester that is not naturally present in the sample, such as propyl 2-(methyldithio)propionate or ethyl 2-(ethyldithio)propionate. In the analysis of volatile sulfur compounds in beer, for instance, ethyl methyl sulfide (B99878) has been successfully used as an internal standard. shimadzu.com

Stable Isotope Labeled Analogs (Stable Isotope Dilution Analysis - SIDA): This is the gold standard for quantitative analysis, especially in complex matrices. researchgate.netucr.edunih.gov A stable isotope-labeled version of ethyl 2-(methyldithio)propionate, such as ethyl 2-(methyldithio)propionate-d3 (where the methyl group on the disulfide is deuterated), would be an ideal internal standard. clearsynth.com Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same matrix effects, leading to highly accurate and precise quantification. isolife.nlmyadlm.org The use of deuterated internal standards is a well-established practice in the quantitative analysis of flavor compounds in food. nih.govresearchgate.net

The choice of internal standard depends on its commercial availability and the specific requirements of the analytical method.

Recovery and Reproducibility Studies

Method validation is essential to ensure that an analytical method is fit for its intended purpose. pcdn.corssl.comfda.gov Key validation parameters include recovery and reproducibility.

Recovery: Recovery studies are performed to assess the efficiency of the extraction method. This is determined by spiking a blank matrix with a known concentration of the analyte and comparing the measured concentration to the spiked amount. For the analysis of volatile sulfur compounds in complex matrices like fruit brandy, recovery rates are typically aimed to be within the 80-120% range. nih.govmdpi.com

Reproducibility: Reproducibility refers to the ability of a method to produce consistent results over time and between different analysts or laboratories. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. For the analysis of flavor compounds in food, RSD values of less than 15% are generally considered acceptable. nih.gov

The following table presents hypothetical but representative recovery and reproducibility data for the analysis of ethyl 2-(methyldithio)propionate in a complex matrix, such as beer, using a validated GC-MS method with an appropriate internal standard.

Table 2: Representative Recovery and Reproducibility Data for the Analysis of Ethyl 2-(methyldithio)propionate in Beer

| Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |

|---|---|---|---|

| 1.0 | 0.92 | 92.0 | 8.5 |

| 5.0 | 4.85 | 97.0 | 6.2 |

These data illustrate that with a properly validated method, ethyl 2-(methyldithio)propionate can be accurately and precisely quantified in complex samples.

Mechanistic Studies and Biochemical Interactions of Ethyl 2 Methyldithio Propionate

Interactions with Biological Macromolecules

Comprehensive studies detailing the interactions of Ethyl 2-(methyldithio)propionate with proteins, enzymes, and other biological macromolecules are limited. The following sections outline general principles of how related organosulfur compounds are known to interact with these biological components; however, it is important to note that these are not specific findings for Ethyl 2-(methyldithio)propionate.

Covalent Adduct Formation with Proteins and Enzymes

There is no specific evidence from the available search results to suggest that Ethyl 2-(methyldithio)propionate forms covalent adducts with proteins and enzymes. In principle, the disulfide bond in its structure could potentially participate in thiol-disulfide exchange reactions with cysteine residues in proteins. This is a common mechanism for many organosulfur compounds, leading to the modification of protein structure and function.

Modulation of Enzyme Activity and Cellular Processes

Specific data on how Ethyl 2-(methyldithio)propionate modulates enzyme activity or cellular processes is not available. Generally, organosulfur compounds can influence a variety of cellular functions. nih.govresearchgate.net For instance, some sulfur-containing molecules have been shown to modulate the activity of enzymes involved in inflammation and oxidative stress pathways. nih.govresearchgate.net

Modulation of Biochemical Pathways

The influence of Ethyl 2-(methyldithio)propionate on specific biochemical pathways has not been a focus of extensive research. The potential modulatory effects described below are based on the known activities of the broader class of organosulfur compounds.

Mechanisms of Antioxidant Activity via Radical Scavenging or Redox Modulation

While there is no direct research on the antioxidant mechanisms of Ethyl 2-(methyldithio)propionate, organosulfur compounds are recognized for their antioxidant properties. researchgate.netwelltchemicals.comnih.gov These compounds can act as antioxidants through various mechanisms, including direct radical scavenging and by modulating the body's own antioxidant systems. nih.gov Sulfur-containing compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov

Table 1: Potential Antioxidant Mechanisms of Organosulfur Compounds

| Mechanism | Description |

| Radical Scavenging | Direct interaction with and neutralization of free radicals. |

| Redox Modulation | Influencing the balance of the cell's redox state, for example, by regenerating other antioxidants like glutathione. |

Influence on Inflammatory Responses and Cytokine Regulation

Specific studies on the effect of Ethyl 2-(methyldithio)propionate on inflammatory responses and cytokine regulation are absent from the available literature. However, many organosulfur compounds are known to possess anti-inflammatory properties. nih.govresearchgate.net They can modulate inflammatory pathways by affecting the production of signaling molecules like cytokines and prostaglandins. researchgate.net For example, some organosulfur compounds have been shown to inhibit the activity of pro-inflammatory enzymes. researchgate.net

Table 2: Potential Anti-inflammatory Actions of Organosulfur Compounds

| Action | Pathway/Target |

| Inhibition of Pro-inflammatory Enzymes | e.g., Cyclooxygenase (COX) |

| Modulation of Cytokine Production | e.g., Interleukins (ILs), Tumor Necrosis Factor (TNF) |

| Regulation of Transcription Factors | e.g., NF-κB |

Impact on Microbial Cell Structures and Metabolic Functions

There is no specific information regarding the impact of Ethyl 2-(methyldithio)propionate on microbial cells. Generally, certain organosulfur compounds have demonstrated antimicrobial activity against a range of bacteria and fungi. mdpi.comfrontiersin.org The mechanisms can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with metabolic pathways. frontiersin.org Dithiocarbamates, a related class of sulfur compounds, have shown antibacterial activity. nih.gov

Table 3: Potential Antimicrobial Mechanisms of Organosulfur Compounds

| Mechanism | Description |

| Cell Membrane Disruption | Altering the permeability and integrity of the microbial cell wall. |

| Enzyme Inhibition | Targeting essential enzymes required for microbial survival. |

| Metabolic Interference | Disrupting key metabolic pathways, such as energy production. |

Comparative Biochemical Reactivity with Related Organosulfur Compounds

The biochemical reactivity of ethyl 2-(methyldithio)propionate can be inferred by comparing it with other organosulfur compounds, particularly those containing disulfide or related sulfur bonds. The primary mechanism of action for many of these compounds involves thiol-disulfide exchange reactions and antioxidant activities.

Thiol-Disulfide Exchange:

A key biochemical reaction for disulfides is the thiol-disulfide exchange, where a thiol group (R-SH) from a biological molecule, such as the amino acid cysteine in proteins, attacks the disulfide bond (R'-S-S-R'') of another molecule. This results in the formation of a new disulfide and a new thiol. This process is critical in protein folding, enzyme regulation, and redox signaling. libretexts.org

The reactivity of the disulfide bond is influenced by the chemical groups attached to the sulfur atoms. nih.gov For instance, unsymmetrical disulfides with electron-withdrawing groups may exhibit higher reactivity due to the activation of the disulfide bond for nucleophilic attack. nih.gov In the case of ethyl 2-(methyldithio)propionate, the propionate (B1217596) group may influence the reactivity of the dithio- bond.

Antioxidant Activity:

Many organosulfur compounds exhibit antioxidant properties, acting as scavengers of reactive oxygen species (ROS). researchgate.nettandfonline.com The sulfur atom can exist in various oxidation states, allowing it to neutralize free radicals and protect cells from oxidative damage. nih.gov The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.net

The table below presents a comparative overview of the antioxidant activity of related organosulfur compounds, which can provide a framework for estimating the potential activity of ethyl 2-(methyldithio)propionate. It is important to note that these are different compounds, and their activities are not directly transferable but offer a valuable reference point.

Table 1: Comparative Antioxidant Activity of Selected Organosulfur Compounds

| Compound | Assay | Antioxidant Capacity | Reference |

|---|---|---|---|

| Allicin (B1665233) (from Garlic) | DPPH | Significant radical scavenging activity | bohrium.com |

| S-Allyl Cysteine (from Garlic) | - | Contributes to the antioxidant effect of garlic | rsc.org |

| Diallyl Disulfide (DADS) | - | Exhibits antioxidant properties | rsc.org |

This table is for illustrative purposes and compiles data from different studies on related compounds, as direct comparative data for Ethyl 2-(methyldithio)propionate is not available.

Enzyme Inhibition:

Organosulfur compounds can also interact with and inhibit enzymes. youtube.comrsc.org This inhibition can occur through various mechanisms, including the covalent modification of cysteine residues in the enzyme's active site via thiol-disulfide exchange. nih.gov For example, allicin is known to inhibit enzymes by reacting with their thiol groups. nih.gov The potential for ethyl 2-(methyldithio)propionate to act as an enzyme inhibitor would largely depend on the accessibility and reactivity of its dithio- bond towards the enzyme's active site.

Comparative Reactivity of Disulfides:

The reactivity of disulfide bonds can vary significantly based on their molecular structure. nih.gov For example, cyclic disulfides often exhibit different reactivity compared to linear (acyclic) disulfides due to ring strain. nih.gov The table below summarizes the general reactivity trends of different types of disulfides.

Table 2: General Reactivity Trends of Disulfide Bonds

| Disulfide Type | General Reactivity Trend | Influencing Factors | Reference |

|---|---|---|---|

| Acyclic Disulfides (e.g., Dimethyl disulfide, Methyl propyl disulfide) | Generally stable, reactivity influenced by substituent groups. | Electronic effects of substituents, steric hindrance. | nih.gov |

| Cyclic Disulfides (e.g., Lipoic acid) | Reactivity can be enhanced due to ring strain. | Ring size, conformation. | nih.gov |

This table provides a general overview of disulfide reactivity. Ethyl 2-(methyldithio)propionate is an acyclic, unsymmetrical disulfide, and its specific reactivity would be a subject for empirical investigation.

Research Applications of Ethyl 2 Methyldithio Propionate Excluding Direct Commercial/clinical Product Development

Role as a Synthetic Intermediate in Organic Synthesis

Ethyl 2-(methyldithio)propionate serves as a crucial intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical structure, which includes a methyldithio group attached to a propionate (B1217596) backbone, is key to its reactivity and utility in organic reactions. ontosight.ai

Building Block for Complex Sulfur-Containing Molecules

The presence of a disulfide linkage in Ethyl 2-(methyldithio)propionate makes it an ideal starting material for the construction of intricate molecules that contain sulfur. This characteristic is particularly useful in creating novel compounds for research purposes. The disulfide bond can be strategically cleaved or modified to introduce other functional groups, allowing chemists to build complex molecular architectures.

Precursor in the Development of Agrochemical Research Compounds

In the field of agricultural science, there is a continuous search for new compounds that could potentially lead to the development of more effective and selective agricultural products. Ethyl 2-(methyldithio)propionate is used as a precursor in the synthesis of novel chemical entities for agrochemical research. ontosight.ai Its structural motifs are incorporated into larger molecules that are then screened for potential biological activity relevant to agriculture.

Investigations in Biological Systems Research

The reactivity of the disulfide bond in Ethyl 2-(methyldithio)propionate also makes it a valuable probe for studying various biological processes at a fundamental level.

Probing Thiol-Mediated Reactions in Enzyme Studies

Thiol-mediated reactions are fundamental to many enzymatic processes. The disulfide group in Ethyl 2-(methyldithio)propionate can undergo thiol-disulfide exchange reactions with cysteine residues in enzymes. nih.gov This property allows researchers to use it as a probe to study the role of these residues in enzyme catalysis and regulation. By observing how the compound interacts with an enzyme, scientists can gain insights into the enzyme's mechanism of action. The efficiency of these interactions can vary, highlighting the complexity of thiol-mediated uptake and processing by cells. nih.govsemanticscholar.org

Exploration in Antimicrobial Research Models (Focus on Mechanisms)

The propionate moiety of the molecule is of interest in antimicrobial research. Propionate and its derivatives have been shown to possess antimicrobial properties. nih.gov Research in this area focuses on understanding the mechanisms by which such compounds inhibit the growth of various pathogens, including multi-drug resistant bacteria and fungi. nih.gov Studies have indicated that the antimicrobial action is often dose-dependent and can involve processes like intracellular acidification. nih.gov

Studies in Cellular Oxidative Stress and Anti-inflammatory Pathways

Disulfide-containing compounds can play a role in cellular redox balance. Research explores how molecules like Ethyl 2-(methyldithio)propionate might influence pathways related to oxidative stress. nih.govmdpi.com Oxidative stress is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, and it is implicated in a variety of disease models. mdpi.comnih.gov

Furthermore, the propionate component has been investigated for its anti-inflammatory properties. Short-chain fatty acids like propionate can modulate inflammatory responses. nih.govmdpi.com Research in this area investigates how these compounds affect inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, and the production of inflammatory mediators. nih.govresearchgate.net Studies have shown that propionate can reduce the expression of pro-inflammatory enzymes and cytokines. researchgate.netresearchgate.net

Contributions to Flavor Chemistry Research and Sensory Perception Science

The unique chemical structure of ethyl 2-(methyldithio)propionate, featuring both an ester functional group and a disulfide bond, positions it as a compound of interest in the field of flavor chemistry and sensory perception. Its research applications in this domain are primarily focused on understanding the complex aroma profiles of natural products and the fundamental mechanisms of how volatile compounds are perceived by the senses.

Ethyl 2-(methyldithio)propionate and structurally similar sulfur-containing esters are investigated for their contribution to the characteristic aromas of various foods. While direct identification of ethyl 2-(methyldithio)propionate can be elusive in many common food items, the study of related compounds provides a framework for understanding its potential role.

Research in this area often employs advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) to separate and identify volatile compounds from a food matrix. Aroma extract dilution analysis (AEDA) is a particularly valuable technique used to determine the most potent odorants in a sample.

Durian Fruit: The pungent and complex aroma of durian (Durio zibethinus) is a subject of intense research. While numerous volatile sulfur compounds (VSCs) and esters have been identified in durian, studies have highlighted the importance of compounds with similar structural motifs to ethyl 2-(methyldithio)propionate. For instance, a study on Thai durian identified 44 odor-active compounds, with high flavor dilution (FD) factors for compounds like ethyl (2S)-2-methylbutanoate (fruity) and 1-(ethylsulfanyl)ethanethiol (roasted onion). acs.orgnih.gov Another sulfur-containing compound, 1-(ethyldisulfanyl)-1-(ethylsulfanyl)ethane, was noted for its sulfury and onion-like aroma. nih.gov Although ethyl 2-(methyldithio)propionate was not explicitly listed, the prevalence of both ethyl esters and sulfur compounds underscores the research interest in molecules of this type for understanding durian's unique scent. mdpi.comresearchgate.net

Meat Products: The cooking of meat generates a complex array of flavor compounds through processes like the Maillard reaction and lipid oxidation. scielo.br Sulfur-containing compounds are crucial for the characteristic "meaty" aroma. Research on dry-rendered beef fat has identified key aroma compounds such as 2-methyl-3-furanthiol (B142662) and 3-methylthiopropanal. mdpi.com While ethyl 2-(methyldithio)propionate is not a commonly reported key odorant in meat, the analytical methods used to identify these related compounds are directly applicable to its detection. mdpi.comresearchgate.net The study of how different cooking methods and meat sources affect the profile of volatile sulfur compounds is an active area of research where this compound could be a target for investigation. scielo.br

Other Natural Products: The presence of related compounds has been noted in other fruits. For example, research on muskmelon has reported the presence of ethyl 2-(methylthio)-acetate and ethyl 3-(methylthio)-propionate, which are structurally very similar to ethyl 2-(methyldithio)propionate. nih.gov

Table 1: Examples of Aroma-Active Sulfur-Containing Esters and Related Compounds in Natural Products

| Compound | Natural Source | Analytical Method(s) | Reported Aroma Description |

| Ethyl (2S)-2-methylbutanoate | Durian | GC-O, AEDA | Fruity |

| 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane | Durian | GC-O, AEDA | Sulfury, onion |

| 2-Methyl-3-furanthiol | Cooked Beef | GC-MS, GC-O | Meaty |

| 3-Methylthiopropanal | Cooked Beef | GC-MS, GC-O | Malty |

| Ethyl 2-(methylthio)-acetate | Muskmelon | GC-MS | - |

| Ethyl 3-(methylthio)-propionate | Muskmelon | GC-MS | - |

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with olfactory (smell) and gustatory (taste) receptors. Research into how compounds like ethyl 2-(methyldithio)propionate interact with these receptors is fundamental to sensory science.

Olfactory Receptors: The human sense of smell is mediated by a large family of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs). The interaction between a volatile compound and an OR triggers a signaling cascade that results in the perception of an odor. For sulfur-containing compounds, this interaction can be particularly potent, with very low odor detection thresholds. acs.org

Recent research has revealed that metal ions, specifically copper, can play a crucial role in the detection of certain volatile sulfur compounds. acs.orgacs.org A mouse olfactory receptor, MOR244-3, has been shown to require copper for its activation by the potent odorant (methylthio)methanethiol. acs.orgacs.orgresearchgate.net The thiol and thioether groups of the odorant are thought to chelate the copper ion within the receptor's binding pocket, leading to a conformational change and receptor activation. acs.orgacs.org While specific studies on ethyl 2-(methyldithio)propionate are not available, its disulfide group suggests that it may also interact with olfactory receptors through mechanisms involving metal ions or specific amino acid residues in the binding pocket that have an affinity for sulfur. nih.gov

Applications in Material Science Research

The unique chemical functionalities of organosulfur compounds, such as the disulfide bond found in ethyl 2-(methyldithio)propionate, make them valuable building blocks in material science research. ontosight.aibritannica.com While specific applications of ethyl 2-(methyldithio)propionate in this field are not widely documented, the broader applications of related organosulfur compounds provide a basis for its potential utility.

Organosulfur compounds are integral to the development of advanced materials due to their unique electronic and chemical properties. ontosight.ai They are used in the synthesis of polymers, with applications ranging from nanoscale electronics to energy storage. britannica.compku.edu.cnrsc.org The sulfur atoms in these compounds can form strong bonds with other elements and can participate in redox reactions, which is particularly useful in applications like lithium-sulfur batteries. pku.edu.cnrsc.org

The disulfide bond in ethyl 2-(methyldithio)propionate is of particular interest as it can be reversibly cleaved and reformed. This dynamic covalent chemistry is a key feature in the design of self-healing polymers and other smart materials. The ester group could also be used for further functionalization or to tune the solubility and other physical properties of a resulting material.

Table 2: Potential Research Applications of Organosulfur Compounds in Material Science

| Application Area | Role of Organosulfur Compound | Potential Relevance of Ethyl 2-(methyldithio)propionate |

| Polymers | Monomers for specialty polymers, cross-linking agents. | The disulfide bond could act as a reversible cross-linker for self-healing materials. The ester group could be modified for polymerization. |

| Nanotechnology | Formation of self-assembled monolayers (SAMs) on metal surfaces. | The disulfide group can anchor molecules to gold and other surfaces, enabling the creation of functionalized nanoparticles and surfaces. |

| Energy Storage | Cathode materials and electrolyte additives in lithium-sulfur batteries. | The disulfide bond can undergo reversible electrochemical reactions, making it a candidate for charge storage. |

| Biomaterials | Mimicking biological membranes, drug delivery systems. | The biocompatibility and reactivity of the disulfide bond are useful for creating stimuli-responsive biomaterials. |

Advanced Topics and Future Research Directions

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as a powerful tool to predict and rationalize the behavior of ethyl 2-(methyldithio)propionate at an atomic level, guiding further experimental work.

Ethyl 2-(methyldithio)propionate possesses a chiral center at the C2 position of the propionate (B1217596) moiety and features a flexible disulfide bond. The spatial arrangement of its atoms (conformation) and its 3D structure (stereochemistry) are crucial determinants of its chemical reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For ethyl 2-(methyldithio)propionate and its analogs, QSAR studies could be pivotal in optimizing its potential biological effects. nih.gov

A typical QSAR study involves several steps:

Data Set Preparation: Synthesizing and testing a series of structurally related analogs of ethyl 2-(methyldithio)propionate to generate biological activity data (e.g., enzyme inhibition, receptor binding affinity).

Descriptor Calculation: Calculating various physicochemical and structural parameters (descriptors) for each analog. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric hindrance, dipole moment, hydrophobic fields). nih.gov

Model Development: Using statistical methods, like multiple linear regression, to create a mathematical equation that links the descriptors to the observed biological activity. dovepress.com

Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model's creation. researchgate.net

For dithiopropionates, relevant descriptors might include lipophilicity (logP), electronic properties (like atomic charges on the sulfur atoms), and steric parameters. dovepress.comyoutube.com A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent compounds. dovepress.com

| QSAR Parameter Type | Potential Descriptors for Ethyl 2-(methyldithio)propionate | Rationale |

| Electronic | Net atomic charges (qS, qC), Dipole moment (u) | Describes the electronic distribution and polarity, which are key for electrostatic interactions with biological targets. dovepress.com |

| Hydrophobic | Partition coefficient (logP), Substituent hydrophobic constant (π) | Quantifies the lipophilicity, which governs the ability of the molecule to cross cell membranes. youtube.com |

| Steric/Topological | Molar refractivity (MR), Kier & Hall index, Molecular volume (MV) | Represents the size, shape, and bulk of the molecule, which influences how it fits into a binding site. nih.govresearchgate.net |

To understand how ethyl 2-(methyldithio)propionate might exert a biological effect, it is essential to study its interactions with protein targets at a molecular level. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand (ethyl 2-(methyldithio)propionate) when bound to a receptor or enzyme. The process involves placing the ligand into the binding site of a protein's 3D structure and using a scoring function to estimate the binding affinity. researchgate.net This can help identify key interacting amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time under simulated physiological conditions. nih.gov These simulations provide insights into the stability of the binding pose and can reveal crucial interactions, such as hydrogen bonds, salt bridges, π-cation interactions, and hydrophobic contacts, that stabilize the complex. nih.gov For instance, simulations could reveal specific interactions between the disulfide bridge or the ester group of the compound and amino acid residues like glutamic acid, aspartic acid, or tryptophan in a receptor's binding pocket. nih.gov

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

"Omics" technologies offer a holistic view of the molecular changes within a biological system in response to a chemical compound.

Proteomics: This is the large-scale study of proteins. In the context of ethyl 2-(methyldithio)propionate, proteomics could be used to identify which proteins in a cell or organism directly bind to the compound (target identification) or whose expression levels change upon exposure. This can reveal the cellular pathways affected by the compound.

Metabolomics: This is the systematic study of small molecules (metabolites) within cells, tissues, or organisms. Untargeted metabolomics, using techniques like high-resolution mass spectrometry, can provide a comprehensive snapshot of the metabolic state. nih.gov If ethyl 2-(methyldithio)propionate perturbs a biological system, metabolomics can identify the specific metabolic pathways that are altered. For example, studies on propionate metabolism disorders have successfully used metabolomics to identify biomarkers and understand complex downstream metabolic effects resulting from a single enzyme defect. nih.gov A similar approach could elucidate the metabolic consequences of exposure to ethyl 2-(methyldithio)propionate.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Future research on the synthesis of ethyl 2-(methyldithio)propionate should focus on developing more sustainable methods.

Key green chemistry strategies that could be applied include:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. mdpi.comnih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comnih.gov

Catalysis: Developing highly efficient and recyclable catalysts (e.g., solid-supported catalysts) to improve atom economy and reduce waste. mdpi.comrsc.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, such as neat grinding or ball milling, which minimizes waste and can lead to unique reactivity. mdpi.commdpi.com

| Green Chemistry Approach | Application to Synthesis of Ethyl 2-(methyldithio)propionate | Potential Benefits |

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source for the esterification or disulfide bond formation steps. mdpi.com | Reduced reaction times, increased product yields, lower energy consumption. nih.gov |

| Solvent-Free Conditions | Performing the synthesis via mechanochemical grinding of reactants. | Elimination of solvent waste, potential for improved efficiency. mdpi.com |

| Green Catalysis | Utilizing recyclable or biocatalysts for the synthetic process. | Reduced hazardous waste, improved atom economy, milder reaction conditions. rsc.org |

| Use of Greener Solvents | Replacing traditional organic solvents with water or bio-based solvents. | Reduced environmental impact and improved process safety. nih.gov |

Emerging Analytical Techniques for Trace Analysis and In Situ Characterization

As the study of ethyl 2-(methyldithio)propionate progresses, the need for highly sensitive and specific analytical methods becomes critical, particularly for trace analysis in complex matrices (e.g., food, environmental samples) and for observing its behavior in real-time within biological systems (in situ characterization).

Future research will likely leverage advanced analytical platforms, especially those based on mass spectrometry. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer the high selectivity and sensitivity required to detect and quantify minute amounts of the compound. Furthermore, untargeted, high-resolution mass spectrometry platforms, like those using Time-of-Flight (TOF) analyzers, are powerful for discovery-based research, allowing for the simultaneous detection of the parent compound and its potential metabolites without prior knowledge of their identity. nih.gov These methods are crucial for pharmacokinetic studies, metabolomics research, and ensuring food safety.

Exploration of Novel Biotechnological Production Methods

The pursuit of sustainable and green chemistry has spurred interest in biotechnological routes for the production of specialty chemicals. While chemical synthesis methods for ethyl 2-(methyldithio)propionate are established, the exploration of biotechnological production remains a nascent field with significant potential. Research into the microbial and enzymatic synthesis of flavor and fragrance compounds, particularly volatile sulfur compounds (VSCs), lays the groundwork for developing novel methods for producing ethyl 2-(methyldithio)propionate.

Biotechnological production can be broadly categorized into two approaches: whole-cell biocatalysis (fermentation) and isolated enzyme-based catalysis.

Whole-Cell Biocatalysis (Fermentation)

The fermentative production of VSCs is a well-documented phenomenon in various microorganisms, including bacteria, yeasts, and fungi, particularly in the context of food science. oup.comresearchgate.net These compounds are key contributors to the aroma profiles of fermented products like cheese, wine, and beer. researchgate.net The biosynthesis of VSCs in these organisms primarily stems from the metabolism of sulfur-containing amino acids, namely methionine and cysteine. researchgate.netnih.gov

Microorganisms possess enzymatic pathways capable of converting these amino acids into a diverse array of sulfur compounds. mdpi.com For instance, the Ehrlich pathway is central to the catabolism of methionine and cysteine by yeasts, leading to the formation of various sulfur-containing molecules. mdpi.com While direct microbial production of ethyl 2-(methyldithio)propionate has not been explicitly reported, the foundational metabolic pathways are present in many microbial species.

A hypothetical fermentation process for ethyl 2-(methyldithio)propionate would likely involve a metabolically engineered microorganism. Such an organism would need to efficiently:

Convert a sulfur source, like methionine, into methanethiol (B179389) and subsequently into a methyldithio intermediate.

Synthesize propionic acid or a related precursor.

Esterify the sulfur-containing intermediate with ethanol (B145695), which could be co-produced by the microorganism or supplied exogenously.

The selection of a suitable microbial chassis is critical. Organisms with a known capacity for producing high levels of sulfur compounds, such as certain species of Penicillium, Geotrichum, Yarrowia, and various lactic acid bacteria, would be promising candidates for engineering. researchgate.netnih.gov

Enzymatic Synthesis